molecular formula C17H14ClNO B11839127 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol

1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol

Katalognummer: B11839127
Molekulargewicht: 283.7 g/mol
InChI-Schlüssel: ZALOVYJABLDUOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol is a chemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a methyl group attached to a naphthalen-2-ol structure. It is used primarily in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-naphthol with 2-amino-3-chloro-4-methylbenzene under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including inhibition of enzymes, interaction with cellular receptors, and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol can be compared with other similar compounds, such as:

  • 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-1-ol
  • 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-3-ol
  • 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-4-ol

These compounds share similar structural features but differ in the position of the amino, chloro, and methyl groups on the naphthalene ring. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity .

Eigenschaften

Molekularformel

C17H14ClNO

Molekulargewicht

283.7 g/mol

IUPAC-Name

1-(2-amino-3-chloro-4-methylphenyl)naphthalen-2-ol

InChI

InChI=1S/C17H14ClNO/c1-10-6-8-13(17(19)16(10)18)15-12-5-3-2-4-11(12)7-9-14(15)20/h2-9,20H,19H2,1H3

InChI-Schlüssel

ZALOVYJABLDUOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C2=C(C=CC3=CC=CC=C32)O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.